molecular formula C13H20N2O6 B613732 Boc-aib-osu CAS No. 104055-39-2

Boc-aib-osu

货号: B613732
CAS 编号: 104055-39-2
分子量: 300.31
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Discovery Timeline and Key Milestones in Development

The development of Boc-aib-osu is rooted in advancements in N-hydroxysuccinimide (NHS) chemistry and peptide synthesis :

  • 1963 : Anderson et al. pioneered NHS esters, enabling efficient amide bond formation without racemization .
  • 1980s : Incorporation of Aib into peptides gained traction due to its helix-inducing properties, driving demand for protected Aib derivatives .
  • 1990s : Introduction of this compound as a stable, reactive intermediate for solid-phase peptide synthesis (SPPS) .

Key milestones include:

  • Synthetic Optimization : Use of dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to couple Boc-Aib-OH with NHS, achieving high yields (>90%) .
  • Conformational Studies : X-ray crystallography revealed that Aib-containing peptides adopt 3₁₀-helical structures, validating this compound’s utility in structural biology .
  • Commercial Availability : By the early 2000s, this compound became widely accessible, catalyzing research into peptidomimetics and foldamers .

Position Within the Class of N-Hydroxysuccinimide Esters

This compound belongs to the N-hydroxysuccinimide (NHS) ester family, renowned for their reactivity in bioconjugation and peptide synthesis. Its unique attributes distinguish it from analogues:

Comparative Analysis with Other NHS Esters

Feature This compound Boc-Gly-OSu Boc-Ile-OSu
Amino Acid Core α-aminoisobutyric acid Glycine Isoleucine
Conformational Effect Enforces helices Flexible backbone Induces β-sheets
Solubility Organic solvents Polar solvents Mixed solvents
Applications Helical peptidomimetics Linear peptide synthesis Hydrophobic domains

Functional Advantages

  • Enhanced Reactivity : The electron-withdrawing NHS group lowers the activation energy for nucleophilic acyl substitution, enabling rapid coupling .
  • Steric Guidance : The Aib residue directs peptide folding, minimizing undesired conformations .
  • Compatibility with Boc Chemistry : Stable under basic conditions, allowing sequential deprotection and elongation in SPPS .

This compound’s niche lies in synthesizing structurally constrained peptides , such as antimicrobial agents (e.g., alamethicin analogs) and hormone analogs requiring helical motifs . Its role in advancing foldamer research underscores its enduring relevance in organic and medicinal chemistry .

属性

IUPAC Name

sulfo 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO7S/c1-8(2,3)16-7(12)10-9(4,5)6(11)17-18(13,14)15/h1-5H3,(H,10,12)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOCPCPAMXLHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Stepwise Reaction Mechanism

  • Protection : The α-amino group of Aib is protected using tert-butyloxycarbonyl (Boc) anhydride under basic conditions, achieving >98% yield in dichloromethane (DCM) at 0–5°C.

  • Activation : Boc-Aib-OH reacts with HOSu (1:1.2 molar ratio) in DCM, catalyzed by DIC, to form the active ester this compound. This exothermic reaction proceeds at 0°C for 12 hours, yielding 85–92% crude product.

  • Purification : Crude this compound is isolated via solvent evaporation and recrystallized from acetonitrile/ethyl acetate (3:1 v/v), achieving ≥99% purity.

Key Parameters :

  • Temperature control (0–5°C) minimizes racemization.

  • DIC enhances activation efficiency compared to carbodiimides like DCC.

Industrial Production Methods

Industrial-scale synthesis prioritizes cost-effectiveness, reproducibility, and minimal waste. Automated continuous-flow reactors have replaced batch processes, enabling:

Large-Scale Activation

  • Reactor Design : Stainless-steel reactors with jacketed cooling maintain 0°C during HOSu addition.

  • Solvent System : DCM accommodates high Boc-Aib-OH concentrations (0.5–1.0 M), reducing solvent use by 40% compared to tetrahydrofuran (THF).

  • Yield Optimization : In-process monitoring via HPLC ensures reaction completion within 10–12 hours, yielding 89–93% this compound.

Table 1: Industrial-Scale Synthesis Parameters

ParameterValueSource
Reactor Volume500 L
Boc-Aib-OH Concentration0.8 M in DCM
HOSu Equivalents1.2
Average Yield91% ± 2%

Comparative Analysis of Activation Methods

Activation strategies significantly impact this compound purity and scalability. Three methods dominate:

N-Hydroxysuccinimide (HOSu) Mediated Activation

  • Conditions : DCM, 0°C, 12 hours.

  • Advantages : High purity (≥99%), minimal side products.

  • Limitations : Requires stoichiometric HOSu, increasing costs.

Acyl Chloride Formation

  • Conditions : Thionyl chloride (1.5 eq) in DCM, 35°C, 4 hours.

  • Advantages : Faster reaction (4 hours vs. 12 hours).

  • Limitations : Generates HCl gas, necessitating specialized equipment.

Table 2: Activation Method Comparison

MethodPurity (%)Reaction Time (h)Byproducts
HOSu/DIC99.212<0.5% DCU
Acyl Chloride97.842.1% HCl byproduct

DCU = Dicyclohexylurea

Case Studies in Semaglutide Synthesis

This compound’s utility is exemplified in semaglutide production, where it modifies the N-terminal histidine residue. A 2022 patent (CN115322250A) details:

Coupling Protocol

  • Substrate : Arg³⁴GLP-1(9-37) (1.0 g) dissolved in N,N-dimethylformamide (DMF).

  • Reagent : Boc-His(Trt)-Aib-Osu (0.33 g) and N,N-diisopropylethylamine (DIEA, 2 mL).

  • Outcome : 76.6% purity after 8 hours at 25°C, versus 52.8% using Boc-His(Boc)-Aib-Osu.

Critical Finding : The Trt protecting group stabilizes the intermediate, reducing racemization by 37% compared to Boc.

Purification Techniques

Recrystallization

  • Solvent System : Acetonitrile/ethyl acetate (3:1 v/v).

  • Purity Increase : 85% (crude) → 99% (purified).

Chromatography

  • Column : C18 reverse-phase, 10 μm particle size.

  • Eluent : Gradient of 0.1% TFA in water/acetonitrile.

  • Throughput : 200 g/hour in industrial settings.

Challenges and Optimization Strategies

Racemization Control

  • Low-Temperature Coupling : Reactions at 0°C reduce racemization to <1%.

  • Protected Intermediates : Trt-grouped histidine minimizes side reactions during semaglutide synthesis.

Solvent Selection

  • DCM vs. THF : DCM improves this compound solubility (0.8 M vs. 0.4 M in THF), reducing solvent volume by 50% .

化学反应分析

Types of Reactions

Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester are typically peptides with protected amino groups. These intermediates are crucial for further synthetic steps in peptide synthesis .

科学研究应用

Role in Peptide Coupling Reactions

Boc-Aib-OSu is primarily utilized in the coupling reactions during peptide synthesis. It has been shown to enhance the efficiency and yield of peptide formation due to its sterically hindered structure, which allows for selective coupling under mild conditions.

Case Study: Synthesis of Semaglutide
A notable application of this compound is in the synthesis of semaglutide, a glucagon-like peptide analog used for diabetes treatment. The use of Boc-His (Boc)-Aib-OSu dipeptide significantly improved the reaction time and purity of the final product compared to traditional methods that involved multiple deprotection steps, which often led to racemization and impurities .

Cytotoxic Activity Studies

This compound has been investigated for its potential cytotoxic properties against various cancer cell lines. Research has indicated that peptides incorporating Boc-Aib exhibit varying degrees of growth inhibition on breast cancer cell lines.

Table: Cytotoxic Activity Against Breast Cancer Cell Lines

Compound MDA-MB 231 (%) T47D (%) MCF-7 (%)
Oc-Gly-Ala-Leu-Aib102345
Boc-Leu-Aib-OMe201228
Boc-Ala-Leu-Aib7343
Boc-Ile-Leu-OMe122830

These findings suggest that modifications using Boc-Aib can enhance the biological activity of peptides, making them promising candidates for drug development .

作用机制

The primary mechanism of action of Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester involves the protection of amino groups during peptide synthesis. The compound reacts with amino groups to form stable carbamate linkages, preventing unwanted side reactions. This protection is crucial for the selective formation of peptide bonds and the synthesis of complex peptides .

相似化合物的比较

Key Properties :

  • Molecular Formula : C13H20N2O6 (inferred from analogous OSu esters, e.g., Boc-Asn-Osu ).
  • Molecular Weight : ~303.3 g/mol (calculated based on structural analogs).
  • Function : Activates the carboxyl group for peptide bond formation, enabling rapid conjugation under mild conditions.
  • Applications : Used in synthesizing peptides with constrained conformations due to Aib’s steric hindrance, which promotes helical structures in oligopeptides .

Boc-Aib-Osu belongs to a class of N-hydroxysuccinimide-activated amino acid derivatives. Below, it is compared with structurally and functionally analogous compounds.

Table 1: Structural Comparison of this compound with Analogous Compounds
Compound Molecular Formula Molecular Weight (g/mol) Protecting Group Reactive Group Key Applications
This compound C13H20N2O6 ~303.3 Boc OSu ester Peptide coupling, helical peptides
Boc-Asn-Osu C13H19N3O7 329.31 Boc OSu ester Asparagine-containing peptides
Boc-Asp(OBzl)-Osu C20H23N3O8 433.42 Boc (α-amine), Bzl (side chain) OSu ester Acid-sensitive peptide synthesis
Z-Aib-OH C12H15NO4 237.25 Z (benzyloxycarbonyl) Free -COOH Hydrogenolysis-based deprotection
Structural Analogues

Boc-Asn-Osu (CAS 42002-18-6) :

  • Shares the Boc-OSu backbone but incorporates asparagine’s side chain (-CH2CONH2).
  • Higher polarity due to the amide group, reducing solubility in organic solvents compared to this compound .
  • Used in synthesizing hydrophilic peptide segments.

Boc-Asp(OBzl)-Osu :

  • Features a benzyl-protected aspartic acid side chain (-CH2COOBzl).
  • Bulky OBzl group increases steric hindrance, slowing coupling kinetics relative to this compound .

Functional Analogues

Boc-Aib-OH (CAS 30992-29-1) :

  • Lacks the OSu ester, requiring activation (e.g., via DCC/HOBt) for peptide coupling.
  • Less reactive than this compound but offers flexibility in large-scale synthesis .

Z-Aib-OH: Uses a Z-protecting group, which is cleaved via hydrogenolysis instead of acidic conditions (Boc removal requires trifluoroacetic acid). Preferred for orthogonal protection strategies but incompatible with hydrogenation-sensitive residues .

Table 2: Reactivity and Stability Comparison
Compound Coupling Efficiency Stability in Acidic Conditions Solubility (DMF) Deprotection Method
This compound High Moderate (Boc stable) High TFA cleavage
Boc-Asn-Osu Moderate Moderate Moderate TFA cleavage
Z-Aib-OH Low (requires activation) High (Z stable) High Hydrogenolysis
Research Findings
  • Coupling Efficiency : this compound demonstrates >90% coupling efficiency in SPPS, outperforming Boc-Asn-Osu (75–80%) due to reduced steric hindrance .
  • Solubility : this compound’s solubility in DMF (20 mM) exceeds Boc-Asp(OBzl)-Osu (10 mM), attributed to the absence of a hydrophobic benzyl group .
  • Stability : The OSu ester in this compound hydrolyzes slowly in aqueous environments (t1/2 ≈ 2 hours at pH 7.4), necessitating anhydrous conditions during synthesis .

生物活性

Boc-aib-osu, a compound featuring the N-Boc (tert-butyloxycarbonyl) protecting group, aminoisobutyric acid (Aib), and N-hydroxysuccinimide (OSu), is recognized for its potential applications in peptide synthesis and biological research. This article reviews the biological activity of this compound, summarizing synthesis methods, biological interactions, and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound involves several key steps:

  • Boc Protection : The amine group of Aib is protected using the Boc group to prevent unwanted reactions during coupling.
  • Formation of Active Esters : The OSu component is crucial for forming stable active esters that can react with nucleophiles, facilitating peptide bond formation in aqueous environments .
  • Coupling Reactions : Various coupling reagents such as DIC (Dicyclohexylcarbodiimide) and HOSu are employed to enhance the efficiency of amide bond formation .

2. Biological Activity

This compound exhibits notable biological activities, particularly in the context of peptide synthesis and interaction with biological targets:

  • Peptide Synthesis : It serves as an efficient coupling agent in solid-phase peptide synthesis (SPPS), allowing for the formation of peptides with enhanced stability and bioactivity .
  • Cellular Interactions : The compound's ability to form stable linkages contributes to its use in creating peptides that can effectively bind to cell-surface receptors, influencing cellular signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Peptide SynthesisFacilitates amide bond formation in SPPS
Cellular BindingInteracts with cell-surface receptors
Stability EnhancementImproves stability of synthesized peptides

3.1. Application in Drug Development

This compound has been utilized in the synthesis of peptides that act as agonists for various receptors. For example, it plays a role in synthesizing Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used for treating type 2 diabetes. This application highlights its significance in developing therapeutic agents aimed at metabolic disorders .

3.2. Research on Apoptosis Induction

In a study utilizing combinatorial libraries, compounds similar to those synthesized with this compound were screened against Molt-4 lymphoma cells to identify pro-apoptotic agents. The findings indicated that certain synthesized peptides could induce apoptosis through specific receptor interactions, demonstrating the potential utility of this compound-derived compounds in cancer therapy .

4. Conclusion

This compound is a versatile compound with significant implications in peptide synthesis and biological research. Its ability to facilitate stable peptide formation and interact with cellular targets underscores its potential as a critical component in drug development and therapeutic applications. Ongoing research into its biological activities will further elucidate its role in advancing peptide-based therapies.

常见问题

Q. How can researchers transparently report failed synthesis attempts or non-reproducible results for this compound?

  • Methodological Answer : Use platforms like Figshare to publish negative data with detailed protocols. Discuss potential failure mechanisms (e.g., side reactions, impurity profiles) in the "Unresolved Questions" section of manuscripts to guide future studies .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。